(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine
Description
(1R)-1-[4-(1H-Benzimidazol-1-yl)phenyl]ethanamine (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₅N₃) is a chiral benzimidazole derivative characterized by an ethanamine group attached to a phenyl ring substituted at the 4-position with a benzimidazole moiety. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-339274, $800/1 g) .
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1R)-1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3/t11-/m1/s1 |
InChI Key |
JWKQQHRYFAEGCX-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment to the Phenyl Ring: The benzodiazole ring is then attached to a phenyl ring via a suitable linker, often through a substitution reaction.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(1H-Benzimidazol-1-yl)-1-(4-methylphenyl)ethanamine
- Structure : Differs by a methyl group on the phenyl ring instead of the benzimidazole-linked phenyl.
- Molecular Formula : C₁₆H₁₇N₃ (MW: 251.33).
- No pharmacological data are provided, but the benzimidazole-ethanamine scaffold is retained .
2-(1H-Benzimidazol-1-yl)-1-(4-ethoxyphenyl)ethanamine
- Structure : Contains an ethoxy group (-OCH₂CH₃) on the phenyl ring.
- Molecular Formula : C₁₇H₁₉N₃O (MW: 281.35).
- Key Differences : The ethoxy group introduces polarity and hydrogen-bonding capacity, which could influence solubility and metabolic stability. This modification is common in psychoactive analogs (e.g., Etazene) .
Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethanamine)
- Structure: Incorporates a diethylaminoethyl group and a benzimidazole linked via a methylene bridge to a 4-ethoxyphenyl ring.
- Molecular Formula : C₂₂H₂₉N₃O (free base, MW: 351.49); hydrochloride salt (MW: 424.4) .
- Key Differences: The diethylamino group enhances basicity and receptor affinity, contributing to its classification as a controlled substance with opioid-like activity . The methylene bridge between benzimidazole and phenyl allows greater conformational flexibility compared to the direct linkage in the target compound.
Metdesnitazene (N,N-Diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine)
- Structure : Substitutes the ethoxy group in Etazene with a methoxy group (-OCH₃).
- Molecular Formula : C₂₁H₂₇N₃O (free base, MW: 337.46).
- Key Differences : The smaller methoxy group may reduce steric hindrance and increase metabolic stability relative to ethoxy analogs .
Structural and Pharmacological Insights
Role of Substituents
- Electron-Withdrawing/Groups : Fluorinated derivatives (e.g., (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- Chirality : The R-configuration in (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine is critical for enantioselective interactions, as seen in other chiral amines like (R)-1-(4-Bromophenyl)ethylamine .
Pharmacological Implications
- Benzimidazole Core : Essential for binding to targets such as serotonin or opioid receptors, as observed in Etazene and related compounds .
- Ethylamine Side Chain : The absence of N,N-diethyl substitution in the target compound likely reduces its potency compared to Etazene, which is associated with high receptor affinity .
Comparative Data Table
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